molecular formula C10H19NO B11915544 (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B11915544
M. Wt: 169.26 g/mol
InChI Key: MDENRACGWNSYCU-FATLICPNSA-N
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Description

(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as camphor or its derivatives.

    Functional Group Introduction:

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor or through direct hydroxylation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    Camphor: A bicyclic ketone with a similar structure but lacking the amino and hydroxyl groups.

    Menthol: A bicyclic alcohol with a hydroxyl group but different stereochemistry and no amino group.

Uniqueness: (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of both an amino and a hydroxyl group in a bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(2S,3R)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6?,7-,8-,10?/m1/s1

InChI Key

MDENRACGWNSYCU-FATLICPNSA-N

Isomeric SMILES

CC1(C2CCC1([C@@H]([C@@H]2N)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2N)O)C)C

Origin of Product

United States

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